molecular formula C9H10N2O3 B178058 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide CAS No. 125162-98-3

4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide

Cat. No.: B178058
CAS No.: 125162-98-3
M. Wt: 194.19 g/mol
InChI Key: SWSDHCGZLPFBHU-UHFFFAOYSA-N
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Description

4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide is a heterocyclic organic compound with the molecular formula C9H10N2O3. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide typically involves the nitration of 5,6,7,8-tetrahydroquinoline followed by oxidation. The reaction conditions often include the use of nitric acid as the nitrating agent and hydrogen peroxide or other oxidizing agents for the oxidation step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, hydrogen peroxide, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active quinoline derivatives.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The exact pathways and molecular targets are still under investigation, but they are believed to involve interactions with enzymes and DNA .

Comparison with Similar Compounds

4-Nitro-5,6,7,8-tetrahydroquinoline 1-oxide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-nitro-1-oxido-5,6,7,8-tetrahydroquinolin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSDHCGZLPFBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=[N+](C=CC(=C2C1)[N+](=O)[O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40564535
Record name 4-Nitro-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125162-98-3
Record name 4-Nitro-1-oxo-5,6,7,8-tetrahydro-1lambda~5~-quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40564535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of sulphuric acid (200 ml) and nitric acid (200 ml) was treated with 5,6,7,8-tetrahydroquinoline N-oxide (47 g, 315 mmol), heated at 60°-80 ° for 3h, cooled to room temperature, poured onto ice (1 Kg), diluted with water (1 1), and extracted with dichloromethane (3×500 ml). The extracts were dried (MgSO4) and evaporated in vacuo to give the product (48 g) as an oil.
Quantity
200 mL
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200 mL
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47 g
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reactant
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3h
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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